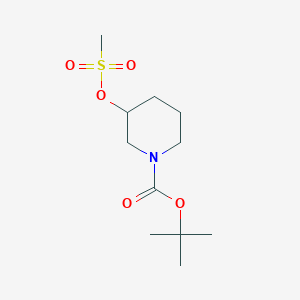
N-Boc-3-mesyloxypiperidine
Übersicht
Beschreibung
N-Boc-3-mesyloxypiperidine, also known as tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of N-Boc-3-mesyloxypiperidine typically involves the protection of the amine group of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a mesyl (methanesulfonyl) group. One common method involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-3-hydroxypiperidine. This intermediate is then treated with methanesulfonyl chloride (MsCl) and a base to yield this compound .
Analyse Chemischer Reaktionen
N-Boc-3-mesyloxypiperidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions depending on the functional groups present in the molecule it is part of.
Wissenschaftliche Forschungsanwendungen
N-Boc-3-mesyloxypiperidine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization.
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting the central nervous system and other therapeutic areas.
Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological processes and pathways.
Wirkmechanismus
The mechanism of action of N-Boc-3-mesyloxypiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations at other sites in the molecule.
Vergleich Mit ähnlichen Verbindungen
N-Boc-3-mesyloxypiperidine can be compared with other similar compounds, such as:
N-Boc-3-hydroxypiperidine: This compound lacks the mesyl group and is used as an intermediate in the synthesis of this compound.
N-Boc-3,4-dihydroxypiperidine: This compound contains an additional hydroxyl group, making it more versatile for further functionalization.
N-Boc-3-azidopiperidine: This compound contains an azido group instead of a mesyl group, which can be used for click chemistry reactions.
This compound is unique due to its combination of a Boc-protected amine and a mesyl group, making it a valuable intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
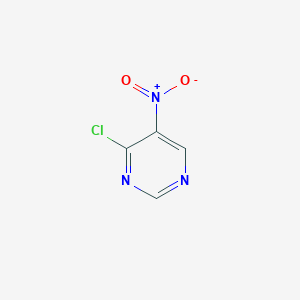



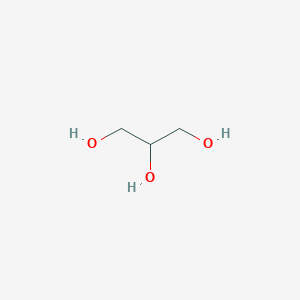
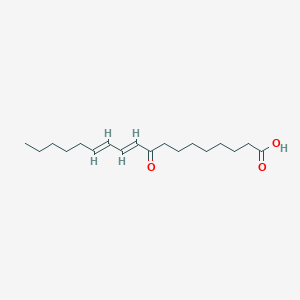


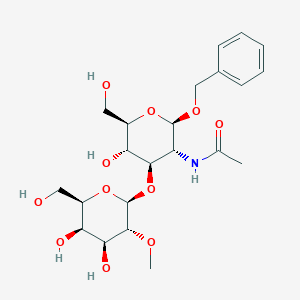
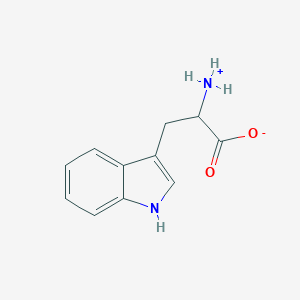
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)



